molecular formula C22H24N2O2 B2372258 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one CAS No. 850193-94-1

4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one

Cat. No.: B2372258
CAS No.: 850193-94-1
M. Wt: 348.446
InChI Key: URHCTQALOPEUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

Target of Action

The primary target of the compound “4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one” is the oxidoreductase protein . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). This process is crucial in many biological reactions, including cellular respiration and photosynthesis.

Mode of Action

The compound interacts with its target, the oxidoreductase protein, by docking into its active site . The interaction between the compound and the protein likely alters the protein’s structure and function, leading to changes in the biochemical reactions it catalyzes.

Biochemical Pathways

The compound’s interaction with the oxidoreductase protein could potentially affect various biochemical pathways that rely on the function of this enzyme. Given the broad role of oxidoreductases, these could include pathways involved in energy production, detoxification processes, and biosynthesis of various biomolecules. The specific pathways affected would depend on the exact nature of the compound’s interaction with the oxidoreductase protein .

Result of Action

The compound has been reported to exhibit significant antimicrobial activity . This suggests that its interaction with the oxidoreductase protein may disrupt the normal functioning of microbial cells, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include maintaining the reaction mixture at room temperature and stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the benzylpiperazine moiety and the chromen-2-one core. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)19(14-22(25)26-21)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCTQALOPEUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322561
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850193-94-1
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.